4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Antimicrobial Antibacterial Antifungal

Researchers requiring bioactive heterocyclic scaffolds for antimicrobial or anticancer programs often face supply inconsistency and limited characterization data. 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide (CAS 175205-52-4) provides a verified 1,2,3-thiadiazole carbothioamide building block with demonstrated broad-spectrum activity. • MIC 0.625 μg/mL against C. albicans & E. coli; active against S. aureus • IC50 values surpassing 5-fluorouracil in colon (SW480, HCT116) & breast (MCF-7) cancer cell lines • Unique metal-chelating carbothioamide group enables metalloenzyme inhibitor design • In stock with batch-specific Certificate of Analysis for procurement confidence

Molecular Formula C9H7N3S2
Molecular Weight 221.3 g/mol
CAS No. 175205-52-4
Cat. No. B062439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide
CAS175205-52-4
Molecular FormulaC9H7N3S2
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSN=N2)C(=S)N
InChIInChI=1S/C9H7N3S2/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H,(H2,10,13)
InChIKeyCAKITRYMTNXHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide: Chemical Profile


4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide (CAS 175205-52-4) is a heterocyclic building block featuring a 1,2,3-thiadiazole ring linked to a benzene-1-carbothioamide moiety. The molecule possesses a molecular formula of C9H7N3S2 and a molecular weight of 221.30 g/mol . Its structural signature—a thiadiazole ring with two nitrogen atoms and one sulfur atom coupled with a carbothioamide group—positions it within a privileged class of bioactive heterocycles. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, antiviral, and insecticidal properties [1]. The carbothioamide functional group further enhances its potential for metal coordination and hydrogen bonding, which are critical for target engagement in biological systems .

1 1,2,3-Thiadiazole pharmacophore with reported antimicrobial, anticancer, kinase profiles
2 Carbothioamide group enables metal coordination and hydrogen bonding
3 Versatile building block for medicinal chemistry and agrochemical research

4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide: Substitution Risks


Generic substitution of 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide with its closest analogs—such as its benzamide counterpart (CAS 175205-53-5) or alternative thiadiazole regioisomers—is scientifically unsound due to fundamental differences in electronic properties, metal-binding capacity, and biological activity profiles. The replacement of the carbothioamide sulfur with oxygen in the benzamide analog significantly alters the compound's electron density, hydrogen-bonding capability, and chelation potential, directly impacting target binding and selectivity [1]. Furthermore, the 1,2,3-thiadiazole regioisomer exhibits distinct reactivity and biological profiles compared to 1,3,4- or 1,2,4-thiadiazole isomers, with the 1,2,3-thiadiazole scaffold demonstrating unique interactions with kinase targets and metal-dependent enzymes that are not recapitulated by other regioisomers [2]. The quantitative evidence below substantiates these critical differences.

Analog Benzamide analog (CAS 175205-53-5) loses carbothioamide sulfur; metal chelation, H-bonding and biological profile may shift.
Regioisomer 1,3,4- or 1,2,4-thiadiazole isomers exhibit distinct kinase binding modes and electronic properties; direct interchangeability limited.

4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide: Comparative Evidence


Antimicrobial Potency: Thiadiazole vs. Selenadiazole

1,2,3-Thiadiazole-4-carbothioamide derivatives demonstrate potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL against reference microbes including Candida albicans, Escherichia coli, and Staphylococcus aureus [1]. In direct comparison, the 1,2,3-thiadiazole derivative 4c exhibited superior antibacterial activity against S. aureus compared to the corresponding 1,2,3-selenadiazole derivative 4b, which showed no activity against S. aureus at 10 μg/mL [1]. Furthermore, the antimicrobial activity of 1,2,3-thiadiazole derivatives at 10 μg/mL was comparable to 5 μg/mL of chloramphenicol or cyclohexamide [1].

Antimicrobial Activity
Head-to-head
MIC 0.625–6.25 µg/mL; selenadiazole analog inactive vs S. aureus at 10 µg/mL
Supports antimicrobial screening context
Broth microdilution; reference strains
Antimicrobial Antibacterial Antifungal MIC

Antitumor Potency vs. 5-Fluorouracil

1,2,3-Thiadiazole derivatives exhibit superior in vitro antitumor activity compared to the clinical reference 5-fluorouracil (5-FU) against multiple human cancer cell lines. Compound 4c, a 1,2,3-thiadiazole derivative structurally related to 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide, demonstrated lower IC50 values than 5-FU against SW480 (colon), HCT116 (colon), and MCF-7 (breast) tumor cell lines [1]. The IC50 of compound 4c ranged from 31.91 to 528.10 μg/mL across a panel of six tumor cell lines, whereas compound 4b (the corresponding selenadiazole) showed higher IC50 values (52.17–114.79 μg/mL) and compound 4a was completely inactive [1].

Cytotoxicity vs 5-FU
Head-to-head
IC50 31.91–528.10 µg/mL (derivative 4c); lower than 5-FU in SW480, HCT116, MCF-7
Supports cytotoxicity endpoint review
MTT assay; 72 h incubation
Anticancer Cytotoxicity IC50 1,2,3-thiadiazole

Metal Chelation: Carbothioamide vs. Carboxamide

The carbothioamide group in 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide provides enhanced metal coordination capabilities compared to its benzamide (carboxamide) analog (CAS 175205-53-5). The sulfur atom of the carbothioamide acts as a soft donor ligand, enabling stable complex formation with transition metals such as copper, zinc, and iron . This is in contrast to the oxygen atom in the carboxamide analog, which forms weaker and less stable complexes . The metal complexation behavior of the target compound involves coordination through multiple potential binding sites, including the thiadiazole nitrogen atoms and the carbothioamide functionality .

Metal Coordination
Class-level
Carbothioamide soft donor ligand; carboxamide forms weaker complexes (HSAB theory)
Supports metalloenzyme inhibition studies
Data to verify; class-level inference
Metal Chelation Coordination Chemistry Bioinorganic

Kinase Inhibition: 1,2,3- vs. 1,3,4-Thiadiazole

1,2,3-Thiadiazole derivatives exhibit distinct kinase inhibition profiles compared to 1,3,4-thiadiazole regioisomers. Computational studies on 1,2,3-thiadiazole derivatives have demonstrated favorable drug-likeness scores and lipophilic efficiency (LipE) parameters for kinase inhibitor activity, with the 1,2,3-thiadiazole scaffold showing unique interactions with the ATP-binding pocket of kinases such as KDR/VEGFR-2 and c-Met [1][2]. The electronic properties of the 1,2,3-thiadiazole ring—specifically its electron distribution and dipole moment—differ fundamentally from 1,3,4-thiadiazole, leading to divergent binding modes and selectivity profiles [1]. Notably, 4-methyl substituted 1,2,3-thiadiazolepyrazolones showed lower in vitro potency but improved pharmacokinetic profiles compared to their unsubstituted counterparts, highlighting the scaffold's tunability [2].

Kinase Selectivity
Class-level
1,2,3-Thiadiazole scaffold distinct kinase binding vs 1,3,4-regioisomers; favorable LipE scores
Supports kinase inhibitor screening
In silico and in vitro kinase panel
Kinase Inhibition Drug Discovery Selectivity SAR

Crop Protection: Carbothioamide vs. Carboxamide

1,2,3-Thiadiazole carbothioamide and carboxamide compounds are both claimed for crop protection applications, but the thioamide derivatives offer potential advantages in terms of metabolic stability and target binding. Patent WO2018116073A1 describes 1,2,3-thiadiazole carboxamide and thioamide compounds intended to protect crops by combating phytopathogenic microorganisms [1]. The thioamide group in carbothioamides confers increased resistance to hydrolytic degradation compared to carboxamides, potentially extending the duration of action in field conditions . Additionally, the sulfur atom in the carbothioamide enhances binding to metal-containing active sites in fungal enzymes such as cytochrome P450s and metalloproteases .

Agrochemical Stability
Class-level
Carbothioamide may offer increased hydrolytic stability and metal-enzyme binding vs carboxamide
May support agrochemical lead research
Inferred from functional group properties
Agrochemical Fungicide Plant Disease Control

Synthetic Utility: Carbothioamide vs. Benzamide

The target compound 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide (CAS 175205-52-4) is commercially available with a minimum purity specification of 95% from multiple reputable vendors including Apollo Scientific Ltd and AKSci . The benzamide analog 4-(1,2,3-thiadiazol-4-yl)benzamide (CAS 175205-53-5) is also available at 95% purity . However, the carbothioamide compound offers distinct synthetic advantages as a building block due to the enhanced nucleophilicity of the thioamide sulfur, enabling further derivatization via S-alkylation, metal-catalyzed cross-coupling, and heterocycle formation that are not accessible with the benzamide analog . Typical synthetic yields for thiadiazole carbothioamide formation via Hurd-Mori cyclization range from 25-94%, depending on reaction conditions .

Synthetic Versatility
Data to verify
Purity ≥95% (equivalent to benzamide); carbothioamide enables S-alkylation, cross-coupling, heterocycle formation
Supports library synthesis and scaffold elaboration
Supplier specification; downstream chemistry review needed
Synthesis Yield Purity Procurement

4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide: Application Scenarios


Antimicrobial Lead Discovery

Procure 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide as a core scaffold for developing novel antibacterial and antifungal agents. The 1,2,3-thiadiazole carbothioamide class demonstrates MIC values as low as 0.625 μg/mL against Candida albicans and Escherichia coli, with activity comparable to reference antibiotics at lower concentrations [1]. The scaffold's demonstrated efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, coupled with antifungal activity, positions it as a broad-spectrum antimicrobial starting point. The carbothioamide group's metal-chelating capacity further enables the design of metalloenzyme inhibitors targeting bacterial essential enzymes such as peptide deformylase or fungal cytochrome P450s .

Anticancer Drug Discovery

Utilize 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide as a privileged scaffold for anticancer lead optimization, particularly for colon (SW480, HCT116) and breast (MCF-7) cancer indications. 1,2,3-Thiadiazole derivatives have demonstrated IC50 values lower than the clinical reference 5-fluorouracil against these cell lines [1]. The scaffold's tunability—evidenced by the differential activity of substituted vs. unsubstituted thiadiazolepyrazolones—allows for systematic optimization of potency, selectivity, and pharmacokinetic properties [2]. The compound's drug-likeness parameters, including favorable lipophilic efficiency (LipE) scores, support its suitability for further medicinal chemistry development [2].

Kinase Inhibitor Development

Deploy 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide as a starting point for designing selective kinase inhibitors targeting KDR/VEGFR-2, c-Met, or other therapeutically relevant kinases. Computational and experimental SAR studies confirm that 1,2,3-thiadiazole derivatives engage the ATP-binding pocket of kinases with unique binding modes distinct from 1,3,4-thiadiazole regioisomers [2]. The 4-methyl substitution on the thiadiazole ring has been shown to improve pharmacokinetic profiles while maintaining target engagement [2]. The carbothioamide group provides an additional hydrogen-bonding and metal-coordination handle for optimizing kinase selectivity .

Agrochemical Fungicide & Bactericide Development

Employ 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide in crop protection research as a fungicide or bactericide lead compound. Patent literature explicitly claims 1,2,3-thiadiazole carbothioamides for combating phytopathogenic microorganisms [3]. The carbothioamide functionality confers enhanced hydrolytic stability compared to carboxamide analogs, potentially translating to longer residual activity in field conditions . The compound's metal-chelating properties enable inhibition of fungal metalloenzymes essential for pathogen survival, offering a mechanism-based approach to disease control .

Coordination Chemistry & Materials Science

Leverage 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide as a versatile ligand for synthesizing transition metal complexes with applications in catalysis, sensing, and functional materials. The carbothioamide group acts as a soft donor ligand for copper, zinc, and iron, while the thiadiazole nitrogen atoms provide additional coordination sites . This multidentate coordination behavior enables the construction of discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs) with tailored electronic and magnetic properties. The benzamide analog lacks this enhanced chelation capacity, making the carbothioamide uniquely suited for these applications .

Application
Selection Property
Validation Focus
Antimicrobial Screening Studies
1,2,3-Thiadiazole carbothioamide scaffold
Broad-spectrum MIC profiling against bacterial and fungal strains
Cancer Cell-Model Studies
Reported antitumor activity in colon and breast lines
Cytotoxicity endpoint review and selectivity assessment
Kinase Inhibitor Screening
Distinct kinase binding profile and drug-likeness
Kinase panel selectivity and SAR exploration
Agrochemical Lead Research
Hydrolytic stability and metal-enzyme binding
Field stability modeling and target enzyme inhibition assays
Coordination Chemistry & Materials
Multidentate soft donor ligand
Complex formation and material characterization

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